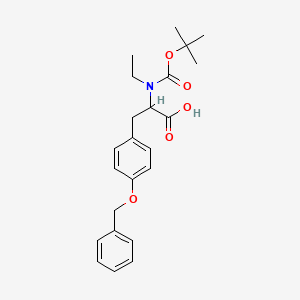

N-Boc-N-ethyl-O-benzyl-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-N-ethyl-O-benzyl-L-tyrosine: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the hydroxyl group is protected by a benzyl group, and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis and serves as a building block for introducing tyrosine residues in peptide chains.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Ausgangsmaterial: Die Synthese beginnt mit L-Tyrosin.

Schutz der Hydroxylgruppe: Die Hydroxylgruppe von L-Tyrosin wird durch Benzylierung mit Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid geschützt.

Schutz der Aminogruppe: Die Aminogruppe wird durch Reaktion mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydrogencarbonat geschützt.

Ethylisierung: Das geschützte Tyrosinderivat wird dann mit Ethyliodid in Gegenwart einer starken Base wie Natriumhydrid ethyliert.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massenreaktoren: Verwendung großer Reaktoren zur Durchführung der Schutz- und Ethylisierungsreaktionen.

Reinigung: Einsatz von Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts.

Qualitätskontrolle: Sicherung der Reinheit und Qualität der Verbindung durch strenge Tests, einschließlich HPLC- und NMR-Spektroskopie.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin kann Oxidationsreaktionen eingehen, insbesondere an der Benzylgruppe, was zur Bildung von Benzaldehydaddukten führt.

Reduktion: Die Verbindung kann reduziert werden, um die Boc-Schutzgruppe unter Verwendung von Reagenzien wie Trifluoressigsäure zu entfernen.

Substitution: Die Benzylgruppe kann durch andere Schutzgruppen oder funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Trifluoressigsäure oder Hydrierungskatalysatoren.

Substitution: Nukleophile wie Natriummethoxid oder Natriumethoxid.

Hauptprodukte:

Oxidation: Benzaldehydaddukte.

Reduktion: Entschützte Tyrosinderivate.

Substitution: Verschiedene substituierte Tyrosinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin wird in der Peptidsynthese als geschützter Aminosäurebaustein verwendet. Es ermöglicht die selektive Einführung von Tyrosinresten in Peptidketten, ohne andere funktionelle Gruppen zu beeinträchtigen.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen zu untersuchen. Es dient als Modellverbindung, um die Rolle von Tyrosinresten in Proteinen zu verstehen.

Medizin: N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt. Seine geschützte Form ermöglicht die Synthese von Peptid-basierten Medikamenten mit verbesserter Stabilität und Bioverfügbarkeit.

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der großtechnischen Synthese von Peptid-basierten Medikamenten und anderen bioaktiven Peptiden verwendet. Es wird auch bei der Herstellung von Diagnostikpeptiden für die medizinische Bildgebung verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin beinhaltet seine Rolle als geschützte Aminosäure in der Peptidsynthese. Die Boc- und Benzyl-Schutzgruppen verhindern unerwünschte Nebenreaktionen während der Peptidbindungsbildung. Nach Beendigung der Peptidsynthese können diese Schutzgruppen unter bestimmten Bedingungen entfernt werden, um das gewünschte Peptid zu erhalten.

Molekularziele und -wege: Die primären molekularen Ziele von N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin sind die Enzyme und Proteine, die an der Peptidsynthese beteiligt sind. Es interagiert mit diesen Zielen, um die selektive Einarbeitung von Tyrosinresten in Peptidketten zu ermöglichen.

Wirkmechanismus

The mechanism of action of N-Boc-N-ethyl-O-benzyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl protecting groups prevent unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, these protecting groups can be removed under specific conditions to yield the desired peptide.

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes and proteins involved in peptide synthesis. It interacts with these targets to facilitate the selective incorporation of tyrosine residues into peptide chains.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Boc-O-Benzyl-L-Tyrosin: Ähnlich in der Struktur, aber ohne die Ethylgruppe am Stickstoffatom.

N-Boc-N-Methyl-O-Benzyl-L-Tyrosin: Ähnlich, aber mit einer Methylgruppe anstelle einer Ethylgruppe am Stickstoffatom.

N-Boc-N-Ethyl-L-Tyrosin: Ähnlich, aber ohne den Benzyl-Schutz an der Hydroxylgruppe.

Eindeutigkeit: N-Boc-N-Ethyl-O-Benzyl-L-Tyrosin ist einzigartig aufgrund des Vorhandenseins sowohl von Boc- als auch von Benzyl-Schutzgruppen sowie der Ethylgruppe am Stickstoffatom. Diese Kombination von Schutzgruppen bietet verbesserte Stabilität und Selektivität in der Peptidsynthese, was es zu einem wertvollen Werkzeug bei der Synthese komplexer Peptide macht.

Eigenschaften

Molekularformel |

C23H29NO5 |

|---|---|

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26) |

InChI-Schlüssel |

UZUJVJOPKWQYME-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)

![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)

![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)

![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)

![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)

![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)

![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)